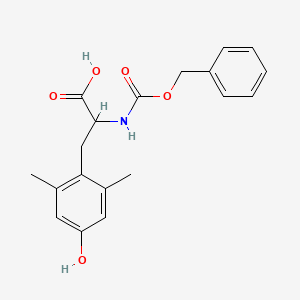

(RS)-Cbz-Dmt-OH

Description

Significance of Dmt (2',6'-dimethyltyrosine) Residues in Peptide and Medicinal Chemistry Research

The 2',6'-dimethyltyrosine (Dmt) residue is a derivative of the natural amino acid tyrosine. guidechem.com The two methyl groups on the aromatic ring introduce steric bulk, which significantly influences the conformation and biological activity of peptides where it is incorporated. researchgate.net This modification has proven particularly fruitful in the field of opioid peptide research. researchgate.netmedchemexpress.com

The inclusion of Dmt in place of native tyrosine or phenylalanine residues in opioid peptides has been shown to enhance receptor affinity, bioactivity, and in some cases, selectivity for specific opioid receptor subtypes (μ, δ, and κ). researchgate.netmdpi.comnih.gov For instance, the substitution of Tyr¹ with Dmt in the peptide DALDA led to a 27-fold increase in binding affinity to the human μ-opioid receptor. mdpi.com This enhancement is attributed to the more hydrophobic nature of Dmt and its ability to adopt favorable conformations for receptor binding. mdpi.comu-szeged.hu

The steric hindrance provided by the dimethyl groups can also confer increased resistance to enzymatic degradation, extending the half-life of the modified peptides. unife.it This property is highly desirable in the development of therapeutic peptides. The unique structural and functional characteristics of Dmt make it a valuable tool for medicinal chemists aiming to design novel and potent peptide-based drugs. guidechem.comchemimpex.com

The Strategic Role of the Cbz (Benzyloxycarbonyl) Protecting Group in Amino Acid Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in organic and peptide synthesis. total-synthesis.combachem.com Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it revolutionized peptide chemistry by enabling controlled, stepwise synthesis of oligopeptides. total-synthesis.com The Cbz group protects the nucleophilic amine group of an amino acid as a less reactive carbamate (B1207046), preventing unwanted side reactions during peptide coupling. ontosight.aitotal-synthesis.com

A key advantage of the Cbz group is its stability under a range of conditions, including basic and mildly acidic environments, making it orthogonal to other common protecting groups like Boc and Fmoc. total-synthesis.compeptide.com This orthogonality is crucial for complex multi-step syntheses. The Cbz group is typically removed under mild conditions via catalytic hydrogenation (e.g., using H₂ with a palladium catalyst), which cleaves the group to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com This deprotection method is gentle and generally does not affect other sensitive functional groups within the peptide. masterorganicchemistry.com While primarily used for amines, the Cbz group can also protect other nucleophiles like alcohols and thiols. total-synthesis.com

The Cbz group's long history and reliable performance have established it as a staple in solution-phase peptide synthesis and as a protective group for the side chains of amino acids like lysine (B10760008) in solid-phase synthesis. peptide.comnih.gov

Overview of Current and Emerging Research Trajectories for (RS)-Cbz-Dmt-OH as a Key Chiral Building Block

This compound serves as a critical starting material for the synthesis of various biologically active molecules. Its primary application lies in the introduction of the Dmt residue into peptide sequences. Researchers utilize Cbz-protected Dmt to build custom peptides for studying structure-activity relationships, particularly in the context of opioid receptor modulation. unife.itresearchgate.net

The synthesis of peptides containing Dmt often involves standard peptide coupling protocols where this compound can be activated and coupled to the free amine of another amino acid or a growing peptide chain. ucalgary.ca Following coupling, the Cbz group can be selectively removed to allow for further chain elongation.

Emerging research focuses on creating novel peptide and non-peptide structures incorporating Dmt to explore new therapeutic avenues. For example, Dmt-containing peptides are being investigated as potent and selective antagonists for the δ-opioid receptor, which are valuable tools for pharmacological research. u-szeged.huresearchgate.net Furthermore, the development of synthetic strategies for Dmt-like analogues continues to be an active area of research, aiming to fine-tune the pharmacological properties of lead compounds. unife.it The use of this compound provides a convenient and effective way to incorporate this influential amino acid residue into a wide array of molecular scaffolds for drug discovery and chemical biology.

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO5 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

3-(4-hydroxy-2,6-dimethylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C19H21NO5/c1-12-8-15(21)9-13(2)16(12)10-17(18(22)23)20-19(24)25-11-14-6-4-3-5-7-14/h3-9,17,21H,10-11H2,1-2H3,(H,20,24)(H,22,23) |

InChI Key |

WOGSGQPORISGTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Rs Cbz Dmt Oh

Enantioselective Synthesis of (S)- and (R)-Dmt Precursors

The asymmetric synthesis of the individual enantiomers of Dmt, (S)-Dmt and (R)-Dmt, is a crucial first step for accessing stereochemically pure Cbz-protected derivatives. Various strategies have been developed to achieve high enantioselectivity. One notable approach involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of (S)-2′,6′-dimethyltyrosine (DMT), a structurally related amino acid, has been achieved through reactions of 4′-benzyloxy-2′,6′-dimethylbenzyl bromide with Ni(II)-complexes of a chiral Schiff base derived from glycine (B1666218) and (S)-o-[N-(N-benzylprolyl)amino]benzophenone. researchgate.net This method is attractive for large-scale synthesis due to the use of inexpensive reagents and a recyclable chiral auxiliary. researchgate.net

Another strategy for enantioselective synthesis involves enzymatic resolution or the use of chiral starting materials. For example, the synthesis of the enantiomers of the cognition-enhancer unifiram (B1241649) (DM232) utilized (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone as chiral precursors, achieving an enantiomeric excess greater than 99.9%. nih.gov Similar principles can be applied to the synthesis of Dmt precursors. Asymmetric synthesis of Danshensu-cysteine conjugates has been achieved starting from 3,4-dihydroxybenzaldehyde, employing a multi-step process that includes condensation with N-acetylglycine and subsequent stereoselective transformations. nih.gov

The development of chiral ligands for transition metal-catalyzed reactions has also proven effective. For instance, a strategically trichloro-substituted ligand has been developed for Ni(II) complexes of amino acid Schiff bases, demonstrating excellent stereocontrol in the dynamic kinetic resolution of unprotected α-amino acids. mdpi.com Such methodologies hold promise for the efficient and highly enantioselective synthesis of both (S)- and (R)-Dmt precursors.

Chemoselective Cbz-Protection Techniques for Dmt and Analogues

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. thieme-connect.comtsijournals.com Its stability under various conditions and its facile removal by catalytic hydrogenolysis make it an attractive choice for protecting the amino group of Dmt. masterorganicchemistry.comtandfonline.com The chemoselective introduction of the Cbz group onto the Dmt molecule, which also contains a reactive thiol group, requires carefully controlled reaction conditions to avoid unwanted side reactions.

Catalytic Approaches in Cbz-Protection

Catalytic methods for Cbz-protection offer several advantages, including milder reaction conditions, higher yields, and easier work-up procedures. A variety of catalysts have been explored for the N-benzyloxycarbonylation of amines. For example, silica-sulfuric acid has been used as a heterogeneous catalyst for the chemoselective Cbz-protection of amines under solvent-free conditions at room temperature. researchgate.net This method is applicable to a wide range of primary and secondary amines, including those with other sensitive functional groups. researchgate.net

Other catalytic systems include the use of polyethylene (B3416737) glycol (PEG) as a reaction medium, which provides an environmentally friendly and efficient protocol for the protection of amines with Cbz-Cl. tandfonline.com The use of polymer-bound sulfonic acid catalysts like Amberlyst-15 has also been reported to effectively catalyze the Cbz protection of amines within short reaction times under solvent-free conditions, with the added benefit of easy catalyst recovery. researchgate.net

Comparative Analysis of Diverse Protection Methodologies

Several methods exist for the introduction of the Cbz group, each with its own set of advantages and disadvantages. The classical Schotten-Baumann conditions, which involve reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate or triethylamine, are widely used. highfine.com This method is generally effective but can sometimes lead to side products or require anhydrous conditions. tandfonline.com

Microwave-assisted Cbz protection has emerged as a rapid and efficient alternative, significantly reducing reaction times and solvent consumption. For instance, microwave irradiation can shorten the reaction time for Cbz protection from 12 hours to just 45 minutes, with a 94% yield.

A comparison of different protecting group strategies is essential for complex syntheses. The Cbz group is often compared with other common amine protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com While Boc is acid-labile and Fmoc is base-labile, the Cbz group's removal by hydrogenolysis provides an orthogonal deprotection strategy, which is crucial in multi-step syntheses where selective deprotection is required. masterorganicchemistry.comtcichemicals.comrsc.org

| Parameter | Schotten-Baumann | Microwave-Assisted | Catalytic (Silica-Sulfuric Acid) |

| Reagents | Cbz-Cl, Base (e.g., NaHCO₃) | Cbz-Cl, Base | Cbz-Cl, Silica-Sulfuric Acid |

| Conditions | Aqueous or organic solvent, Room temp. or heating | Solvent or solvent-free, Microwave irradiation | Solvent-free, Room temperature |

| Reaction Time | Hours | Minutes | Minutes to hours |

| Yield | Good to excellent | Excellent | Excellent |

| Advantages | Well-established, versatile | Rapid, reduced solvent use | Mild conditions, reusable catalyst |

| Disadvantages | Can require anhydrous conditions, potential side products | Requires specialized equipment | Catalyst preparation may be needed |

Development of Novel and Efficient Synthetic Routes to (RS)-Cbz-Dmt-OH

Research efforts are continuously directed towards developing more efficient, cost-effective, and environmentally friendly synthetic routes to this compound. One area of focus is the improvement of existing methods to enhance yield and purity while reducing the use of hazardous reagents and solvents. google.com

The use of green chemistry principles is becoming increasingly important. For instance, employing polyethylene glycol (PEG) as a reaction medium for N-Cbz protection not only provides excellent yields but also offers a more sustainable alternative to traditional organic solvents. tandfonline.com Similarly, the development of solid-supported catalysts, such as silica-sulfuric acid, allows for easier product purification and catalyst recycling, contributing to a greener synthetic process. researchgate.net

| Method | Key Features | Advantages | Reference |

| PEG-Mediated Synthesis | Uses polyethylene glycol as a reaction medium. | Eco-friendly, high yields, neutral conditions. | tandfonline.com |

| Silica-Sulfuric Acid Catalysis | Employs a reusable heterogeneous catalyst. | Solvent-free, mild conditions, easy work-up. | researchgate.net |

| Improved Crystallization | Optimized solvent systems for crystallization. | Improved yield and purity, reduced organic solvent use. | google.com |

Exploration of this compound as a Versatile Synthetic Intermediate

This compound and its enantiomerically pure counterparts are valuable building blocks in the synthesis of various complex molecules, particularly in the field of medicinal chemistry and peptide science. The presence of the Cbz protecting group allows for the controlled incorporation of the Dmt residue into peptide chains during solid-phase or solution-phase peptide synthesis. nih.gov

The Dmt residue itself is of significant interest because its unique structural features can impart desirable properties to peptides, such as increased metabolic stability and specific conformational constraints. researchgate.net For example, the incorporation of Dmt in place of naturally occurring amino acids like tyrosine or phenylalanine has been shown to enhance the bioactivity and selectivity of opioid peptides. researchgate.net

Furthermore, the protected form, Cbz-Dmt-OH, can be readily coupled with other amino acids or peptide fragments using standard coupling reagents like DCC, HOBt, or HATU. d-nb.infogoogle.com After the desired peptide sequence is assembled, the Cbz group can be selectively removed by hydrogenolysis to reveal the free amine for further elongation or to yield the final peptide. masterorganicchemistry.com This versatility makes Cbz-Dmt-OH a key intermediate in the synthesis of novel therapeutic peptides and other complex organic molecules. nih.gov

Sophisticated Structural Elucidation and Advanced Analytical Characterization of Rs Cbz Dmt Oh

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like (RS)-Cbz-Dmt-OH. measurlabs.com A combination of one-dimensional and advanced two-dimensional (2D) NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals, and for providing a detailed picture of the molecule's three-dimensional structure in solution.

Multidimensional NMR techniques are indispensable for unequivocally assigning the complex spectral data of this compound. science.govyoutube.com

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would reveal correlations between adjacent protons, such as those on the thiazolidine (B150603) ring and within the carbobenzyloxy (Cbz) protecting group. princeton.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded carbon-hydrogen pairs. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. princeton.eduresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. princeton.eduresearchgate.net This technique is vital for connecting different structural fragments of this compound, for instance, linking the protons of the benzyl (B1604629) group to the carbonyl carbon of the Cbz group, and connecting the thiazolidine ring protons to the carboxylic acid carbon.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments detect through-space correlations between protons that are in close spatial proximity, irrespective of their bonding network. princeton.edu This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOESY can help to establish the relative orientation of the substituents on the thiazolidine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below.

| Atom Number | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~173 | H4 → C1 |

| 2 | ~4.5 | ~65 | H4 → C2, H10 → C2 |

| 4 | ~4.2 | ~70 | H2 → C4, H7a/b → C4 |

| 5 | - | ~60 | H7a/b → C5, H4 → C5 |

| 6a/b | ~1.3 / ~1.5 | ~25 / ~30 | H7a/b → C6a/b |

| 7a/b | ~3.0 / ~3.2 | ~45 | H4 → C7a/b, H6a/b → C7a/b |

| 8 | - | ~155 | H10 → C8 |

| 9 | ~5.2 | ~68 | H10 → C9, H11-15 → C9 |

| 10 | ~7.3 | ~136 | H11-15 → C10 |

| 11-15 | ~7.4 | ~128-129 | H10 → C11-15 |

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can offer detailed insights into the specific conformation and packing of this compound in the crystalline state. diva-portal.orgresearchgate.net Techniques like Magic-Angle Spinning (MAS) are used to average out anisotropic interactions that would otherwise lead to broad, uninformative spectra in solid samples. nih.gov By analyzing the chemical shifts and through-space correlations in the solid state, it is possible to determine the molecular conformation adopted in the crystal lattice, which can differ significantly from the solution-state conformation. researchgate.net Isotopic labeling, such as with ¹³C and ¹⁵N, can further enhance the sensitivity and resolution of ssNMR experiments. sigmaaldrich.com

For a more precise determination of intermolecular distances, quantitative Nuclear Overhauser Effect (NOE) measurements can be performed. nih.gov By carefully measuring the build-up rates of NOE signals, it is possible to calculate the distances between specific protons in the molecule. This quantitative data can then be used as constraints in computational modeling to generate a high-resolution three-dimensional structure of this compound in solution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Research

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy and for studying its fragmentation behavior. unb.brfyxzz.cnhilarispublisher.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the analysis of pharmaceutical compounds and their impurities. conicet.gov.arhpst.cz An LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. rsc.org For this compound, an LC-MS/MS method would be developed to separate the main compound from any starting materials, by-products, or degradation products. thermofisher.com The high mass accuracy of the instrument allows for the confident determination of the elemental formula of the parent ion and any detected impurities. nih.gov The MS/MS capability, where a specific ion is selected and fragmented, provides structural information that aids in the identification of these impurities. researchgate.net

A table summarizing a potential LC-MS/MS method for the analysis of this compound is provided below.

| Parameter | Value |

| LC System | UHPLC |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1 µL |

| MS Detector | Q-TOF or Orbitrap |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (m/z 100-1000) and data-dependent MS/MS |

| Expected [M+H]⁺ | C₁₅H₁₉NO₄S + H⁺ |

To gain deeper insight into the structure of this compound and its potential metabolites or degradation products, multi-stage fragmentation (MSⁿ) techniques can be employed. premierbiosoft.comchemrxiv.org In an MSⁿ experiment, a fragment ion from a previous MS/MS stage is isolated and further fragmented. This process can be repeated multiple times to build up a detailed fragmentation tree. This is particularly useful for distinguishing between isomers and for elucidating complex fragmentation pathways. researchgate.net For this compound, key fragmentation pathways would likely involve the loss of the Cbz group, decarboxylation, and cleavage of the thiazolidine ring. msu.edulibretexts.orglibretexts.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. innovatechlabs.combruker.com These techniques are complementary, providing a molecular "fingerprint" based on the vibrational modes of the molecule. renishaw.commdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, revealing the presence of specific functional groups. innovatechlabs.com For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the carbobenzyloxy (Cbz) protecting group, the dimethyl-tyrosine (Dmt) core, and the carboxylic acid moiety.

Key expected FT-IR absorption bands for this compound include:

O-H Stretching (Carboxylic Acid): A broad band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. instanano.com

N-H Stretching (Amide): A medium intensity band is expected around 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the carbamate (B1207046) group within the Cbz moiety. instanano.com

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the phenyl rings of both the Cbz and Dmt groups are expected to appear in the 3000-3100 cm⁻¹ region. instanano.com Aliphatic C-H stretching from the methyl groups on the tyrosine ring will also be present.

C=O Stretching (Carbonyl): Two distinct C=O stretching vibrations are predicted. The urethane (B1682113) carbonyl of the Cbz group typically appears around 1680-1720 cm⁻¹, while the carboxylic acid carbonyl will show a strong band around 1700-1725 cm⁻¹.

C-O Stretching: Stretching vibrations for the C-O bonds in the carboxylic acid and the Cbz group are expected in the 1200-1300 cm⁻¹ range.

The following table summarizes the expected characteristic FT-IR peaks for this compound based on typical functional group frequencies.

Raman Spectroscopy

Expected Raman spectral features for this compound would include:

Aromatic Ring Vibrations: Strong bands associated with the ring breathing modes of the phenyl groups.

C=C Stretching: Bands corresponding to the C=C stretching vibrations within the aromatic rings.

Methyl Group Vibrations: Characteristic vibrations from the two methyl groups on the tyrosine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV and visible light. msu.edu This technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule responsible for its color. msu.edu In this compound, the primary chromophores are the aromatic rings of the benzyloxycarbonyl group and the dimethyl-tyrosine moiety.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of these aromatic systems. The conjugation of the phenyl ring with the carbonyl group in the Cbz moiety, as well as the substituted phenyl ring in the Dmt residue, will influence the position and intensity of these absorption bands. A study on carbamazepine (B1668303) (CBZ), which also contains a Cbz group, showed a maximum absorption wavelength at 286 nm. innovareacademics.in Similar absorption characteristics would be anticipated for this compound, likely in the near-UV region. The molar absorptivity (ε) at these wavelengths provides quantitative information about the concentration of the compound in a solution.

X-ray Crystallography for Definitive Absolute Stereochemical Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. utah.eduohio-state.edu For a chiral molecule like this compound, single-crystal X-ray diffraction analysis can unambiguously establish the (R) or (S) configuration at the stereocenter. vulcanchem.com

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. utah.edu The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed to generate a detailed model of the molecular structure. ohio-state.edu This technique provides definitive proof of the connectivity of the atoms and their spatial arrangement. For related dipeptides containing Dmt, X-ray crystallography has been successfully used to determine their crystal structures. nih.gov

Integration of Multi-Modal Advanced Analytical Techniques for Holistic Characterization

A comprehensive and unambiguous characterization of this compound is best achieved through the integration of multiple analytical techniques. While each method provides valuable information, their combined application offers a more complete picture of the molecule's identity, purity, and structure. The growing use of advanced analytical techniques is crucial for ensuring the quality and consistency of such compounds. archivemarketresearch.com

For instance, while FT-IR and Raman spectroscopy identify the functional groups present, and UV-Vis spectroscopy confirms the electronic structure of the chromophores, neither can definitively establish the absolute stereochemistry. X-ray crystallography provides this crucial stereochemical information. vulcanchem.com Furthermore, data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), though not detailed here, would be essential for confirming the connectivity and local chemical environments of the atoms. By combining the insights from these orthogonal techniques, a holistic and robust characterization of this compound can be achieved, ensuring its structural integrity and purity.

Compound Reference Table

Chiral Resolution and Stereochemical Analysis of Rs Cbz Dmt Oh

Chromatographic Methods for Enantiomeric Resolution

Chromatographic techniques are powerful tools for separating the enantiomers of chiral compounds. csfarmacie.czchemistrydocs.com These methods can be broadly categorized into direct and indirect approaches. researchgate.net Direct methods involve the use of a chiral environment, such as a chiral stationary phase (CSP) or a chiral mobile phase additive, to form transient diastereomeric complexes with the enantiomers, leading to their separation. researchgate.neteijppr.com Indirect methods, on the other hand, involve the derivatization of the enantiomers with a chiral derivatizing agent to form stable diastereomers, which can then be separated on a conventional achiral stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is a widely used and effective method for the direct separation of enantiomers. csfarmacie.cz CSPs are designed with a chiral selector that is immobilized onto the stationary phase support. eijppr.com The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector, leading to the formation of transient diastereomeric complexes with varying stabilities. eijppr.com This difference in interaction results in different retention times for each enantiomer, allowing for their separation.

Several types of CSPs are commercially available, each with unique chiral recognition capabilities. These include polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives), protein-based CSPs, cyclodextrin-based CSPs, and Pirkle-type CSPs. csfarmacie.czeijppr.com For a compound like (RS)-Cbz-Dmt-OH, which is an amino acid derivative, polysaccharide and cyclodextrin-based CSPs are often suitable choices. csfarmacie.cz The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, is crucial for optimizing the separation. csfarmacie.cz

Table 1: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector Examples | Typical Analytes |

|---|---|---|

| Polysaccharide-based | Cellulose and amylose derivatives | Wide range of chiral compounds, including amino acid derivatives. csfarmacie.czeijppr.com |

| Cyclodextrin-based | α-, β-, and γ-cyclodextrins and their derivatives | Aromatic compounds, compounds capable of forming inclusion complexes. csfarmacie.czsigmaaldrich.com |

| Pirkle-type | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | Compounds with π-acidic or π-basic groups. |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations. selvita.com This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.com The properties of supercritical fluids, such as low viscosity and high diffusivity, allow for faster separations and higher efficiency compared to traditional liquid chromatography. selvita.comfagg-afmps.be

Similar to HPLC, SFC employs chiral stationary phases to achieve enantiomeric resolution. googleapis.com Polysaccharide-based CSPs are particularly effective in SFC for separating a broad range of chiral compounds. fagg-afmps.be The addition of a small amount of a polar co-solvent, such as an alcohol, to the supercritical CO2 mobile phase is often necessary to modulate the retention and selectivity of the enantiomers. selvita.com The advantages of SFC include reduced solvent consumption, faster analysis times, and easier recovery of the separated enantiomers. fagg-afmps.be

Gas Chromatography (GC) for Volatile Derivatized Enantiomers

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. chromatographyonline.com For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility. researchgate.netsigmaaldrich.com This indirect approach involves reacting the enantiomers of this compound with an achiral derivatizing agent to produce volatile derivatives. These derivatives can then be separated on a chiral stationary phase. chromatographyonline.com

Alternatively, the racemic mixture can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral GC column. chromatographyonline.com Common derivatization reactions for amino acids include esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com The choice of the derivatizing agent and the GC column temperature program are critical parameters for achieving successful separation. chromatographyonline.com

Capillary Electrophoresis (CE) for Chiral Separations

Capillary Electrophoresis (CE) is another powerful technique for the enantiomeric separation of chiral compounds. amazon.com CE offers high efficiency, short analysis times, and requires only a small amount of sample. amazon.com In chiral CE, a chiral selector is added to the background electrolyte. nih.gov The separation is based on the differential migration of the enantiomers due to their different binding affinities with the chiral selector, resulting in different electrophoretic mobilities. researchgate.net

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the separation of a wide variety of chiral compounds, including amino acids. nih.govmdpi.com Other chiral selectors include macrocyclic antibiotics, chiral crown ethers, and proteins. amazon.com The separation can be optimized by adjusting parameters such as the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage. researchgate.net CE can be coupled with mass spectrometry (CE-MS) for sensitive and selective detection and identification of the separated enantiomers. nih.gov

Chiral Derivatization Strategies for Enhanced Enantioseparation

Chiral derivatization is an indirect method used to facilitate the separation of enantiomers. researchgate.net This strategy involves reacting the racemic mixture with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net Since diastereomers have different physical and chemical properties, they can be separated using conventional achiral chromatographic techniques like HPLC or GC. researchgate.netscirp.org

For this compound, the amino group is a common site for derivatization. Various chiral reagents containing functional groups like isocyanates, chloroformates, or activated carboxylic acids can be used. tcichemicals.com An example of a CDA is (S)-(+)-naproxen, which can be used to form diastereomeric amides with racemic amines. rsc.org The resulting diastereomers can then be separated on a standard reversed-phase HPLC column. rsc.org It is crucial that the derivatization reaction proceeds without racemization of the analyte or the reagent. rsc.org

Table 2: Examples of Chiral Derivatizing Agents

| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Diastereomer |

|---|---|---|

| (1R)-(-)-Menthyl chloroformate | Amines, Alcohols | Carbamates, Carbonates scirp.org |

| (S)-(+)-Naproxen activated ester | Amines | Amides rsc.org |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amines | Thioureas |

Determination of Enantiomer Elution Order and Optical Purity Assessment

Determining the elution order of enantiomers is a critical step in chiral analysis, especially for quality control of enantiomerically pure drugs. nih.gov The elution order can sometimes be reversed depending on the chiral stationary phase and the mobile phase composition. nih.gov Several methods can be employed to determine the elution order, including the injection of a pure enantiomer standard if available. Spectroscopic techniques like circular dichroism (CD) can also be used, as enantiomers exhibit mirror-image CD spectra. mdpi.com

Optical purity, often expressed as enantiomeric excess (e.e.), is a measure of the purity of a chiral substance. masterorganicchemistry.com It is calculated from the areas of the two enantiomer peaks in the chromatogram. The enantiomeric excess is the absolute difference between the mole fractions of the two enantiomers. masterorganicchemistry.com A validated analytical method with appropriate limits of detection (LOD) and quantification (LOQ) is essential for the accurate determination of enantiomeric purity, particularly for detecting trace amounts of an undesired enantiomer. rsc.orgnih.gov

Formula for Enantiomeric Excess (e.e.)

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | 3-(4-hydroxy-2,6-dimethylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid aksci.com |

| (S)-(+)-Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid rsc.org |

| (1R)-(-)-Menthyl chloroformate | (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl chloroformate scirp.org |

| GITC | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate |

| Marfey's reagent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide |

| Cbz-Phe-NH2 | Benzyl (B1604629) (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate unibo.it |

| Fmoc-Arg(Mtr)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine unibo.it |

| H-Asp(Ot-Bu)-OBz | Aspartic acid β-tert-butyl ester α-benzyl ester unibo.it |

Computational Chemistry and Molecular Modeling Studies of Rs Cbz Dmt Oh

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of molecules at an atomic level. These methods provide deep insights into the structure, behavior, and potential interactions of complex organic compounds like (RS)-Cbz-Dmt-OH, complementing experimental data and guiding further research.

Preclinical Pharmacological and Biological Research of Rs Cbz Dmt Oh and Its Derivatives

In Vitro Receptor Binding Assays and Target Affinity Profiling

In vitro receptor binding assays are fundamental tools in preclinical drug discovery used to determine how strongly a compound (ligand) binds to a specific receptor. These assays measure key parameters that help to characterize the ligand-receptor interaction, predict a compound's potential pharmacological activity, and guide lead optimization. For Dmt-containing peptides, these assays have been crucial in establishing their profiles, primarily at opioid receptors.

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction. It is often quantified by the inhibition constant (K_i) or the equilibrium dissociation constant (K_d). A lower K_i or K_d value signifies a stronger binding affinity. Competitive radioligand binding assays are commonly used to determine the K_i value, which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of radioligand. mdpi.com

Studies on peptides incorporating 2',6'-dimethyl-L-tyrosine (Dmt) have revealed exceptionally high binding affinities for opioid receptors, particularly the delta (δ) and mu (μ) subtypes. The substitution of the natural Tyr¹ residue with Dmt in various opioid peptides often leads to a significant increase in binding affinity. For example, the dipeptide H-Dmt-Tic-OH (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) exhibits an extraordinary binding affinity for the δ-opioid receptor, with a K_i value in the picomolar range (0.022 nM). nih.govacs.org Further modifications, such as N-terminal methylation, can modulate this affinity. nih.govacs.org The introduction of Dmt into other peptide sequences, like those of Leu-enkephalin (Enk) and YRFB (Tyr-D-Arg-Phe-βAla-NH₂), has also been shown to increase binding affinity at both μ- and δ-receptors by orders of magnitude compared to the parent peptides. pharm.or.jp

Below is a table summarizing the binding affinities (K_i) of various Dmt-containing peptides for μ- and δ-opioid receptors, as determined in competitive binding assays using rat brain membranes.

Table 1: Binding Affinities (K_i, nM) of Dmt-Containing Peptides at Opioid Receptors

| Compound | μ-Receptor K_i (nM) | δ-Receptor K_i (nM) | Source(s) |

|---|---|---|---|

| H-Dmt-Tic-OH | 3300 | 0.022 | nih.govacs.org |

| N-Me-Dmt-Tic-OH | 4000 | 0.2 | nih.govacs.org |

| N,N-Me₂-Dmt-Tic-OH | 2400 | 0.12 | nih.govacs.org |

| H-Dmt-Tic-Ala-OH | 2500 | 0.28 | nih.gov |

| N,N-Me₂-Dmt-Tic-Ala-OH | 1520 | 0.0755 | nih.govacs.org |

| [L-Dmt¹]Enk | 0.0068 | 0.031 | pharm.or.jp |

| [L-Dmt¹]YRFB | 0.0021 | 1.13 | pharm.or.jp |

| [Dmt¹]DALDA | 0.143 | 2100 | mdpi.com |

| H-Dmt-Tic-Gly-NH-Bn | 0.16 | 0.031 | u-strasbg.fr |

Receptor selectivity refers to a ligand's ability to bind preferentially to one receptor subtype over others. It is a critical parameter in drug development, as higher selectivity can lead to a more targeted therapeutic effect with fewer off-target side effects. Selectivity is often expressed as a ratio of the K_i values for different receptors. For Dmt-containing peptides, the ratio of μ-opioid receptor affinity to δ-opioid receptor affinity (K_i μ / K_i δ) is a common measure of δ-selectivity. A higher ratio indicates greater selectivity for the δ-receptor.

The incorporation of Dmt into the H-Tyr-Tic-OH scaffold dramatically enhances δ-receptor selectivity. H-Dmt-Tic-OH displays an exceptionally high δ-selectivity ratio of 150,000, making it one of the most selective δ-opioid receptor antagonists known. nih.govacs.org Modifications to this scaffold, such as N,N-dimethylation, can maintain high affinity while slightly altering the selectivity profile. nih.govacs.org In contrast, the introduction of L-Dmt into a δ-preferring ligand like enkephalin tends to enhance μ-affinity more than δ-affinity, thus reducing δ-selectivity. Conversely, incorporating L-Dmt into a μ-preferring ligand like YRFB enhances δ-affinity more significantly, also resulting in reduced selectivity. pharm.or.jp

The table below presents the receptor selectivity profiles for several Dmt-containing peptides.

Table 2: Opioid Receptor Selectivity Profiles of Dmt-Containing Peptides

| Compound | K_i μ / K_i δ Ratio (δ-Selectivity) | Source(s) |

|---|---|---|

| H-Dmt-Tic-OH | 150,000 | nih.govacs.org |

| N-Me-Dmt-Tic-OH | 20,000 | nih.govacs.org |

| N,N-Me₂-Dmt-Tic-OH | 20,000 | nih.govacs.org |

| N,N-Me₂-Dmt-Tic-Ala-OH | 20,132 | nih.govacs.org |

| [L-Dmt¹]Enk | 0.22 | pharm.or.jp |

| [L-Dmt¹]YRFB | 0.0018 | pharm.or.jp |

| [Dmt¹]DALDA | 0.000068 | mdpi.com |

While binding affinity (K_d, K_i) describes the equilibrium state of a ligand-receptor interaction, kinetic binding studies provide information about the rate at which this equilibrium is reached. These studies measure the association rate constant (k_on) and the dissociation rate constant (k_off). bmglabtech.com The k_on, or on-rate, describes how quickly a ligand binds to its target, while the k_off, or off-rate, describes how quickly the ligand-receptor complex dissociates. bmglabtech.comfsu.edu Together, these rates determine the residence time of a drug on its target, which can be a more important determinant of in vivo efficacy than affinity alone. chemrxiv.org A slow k_off (long residence time) can lead to sustained pharmacological effects. d-nb.info

Despite the importance of these parameters, specific kinetic binding data (k_on, k_off) for (RS)-Cbz-Dmt-OH or its key Dmt-containing peptide derivatives were not available in the reviewed scientific literature.

Preclinical Pharmacokinetic Investigations in In Vitro and In Vivo Models

Preclinical pharmacokinetic studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. acs.orgnajah.edu These studies help in predicting the compound's behavior in living organisms and are essential for the selection of promising drug candidates. acs.orgnajah.edu

Absorption and Distribution Research in Preclinical Systems

The absorption and distribution of a compound are influenced by its physicochemical properties, such as lipophilicity, solubility, and molecular size. The presence of the Cbz (carboxybenzyl) protecting group in This compound would likely increase its lipophilicity, which could enhance its ability to cross biological membranes. unict.it However, very high lipophilicity can also lead to poor aqueous solubility and non-specific binding, potentially hindering absorption and distribution.

In preclinical models, the absorption of This compound and its derivatives would be assessed following oral and intravenous administration in animal models like rats or mice. tandfonline.com Key parameters such as bioavailability (F), the fraction of the administered dose that reaches systemic circulation, and intestinal availability (FG) would be determined. tandfonline.com

Distribution studies would investigate how the compound partitions into various tissues and organs. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical factor. unict.it The DMT moiety in This compound is known to be a substrate for certain transporters at the BBB. mdpi.com Therefore, it is plausible that This compound could exhibit some degree of brain penetration. unict.itmdpi.com In vivo studies in animal models, potentially involving techniques like microdialysis, would be necessary to quantify the extent of brain distribution. tandfonline.com

A hypothetical data table summarizing the expected physicochemical properties relevant to absorption and distribution is presented below.

| Property | Predicted Value/Characteristic for this compound | Rationale |

| LogP | High | Presence of lipophilic Cbz and DMT groups. |

| Aqueous Solubility | Low to Moderate | Lipophilic nature may decrease water solubility. |

| Molecular Weight | Moderate | Within the range typical for small molecule drugs. |

| Polar Surface Area (PSA) | Moderate | The presence of polar functional groups (carboxyl, amide). |

| BBB Permeability | Potentially Moderate | Lipophilicity and potential for transporter-mediated uptake. unict.itmdpi.com |

Metabolic Stability and Metabolite Identification in Hepatic Microsome and Tissue Systems

The metabolic stability of a compound determines its half-life in the body. jefferson.eduresearchgate.net In vitro studies using liver microsomes (from human, rat, and mouse) are standard for assessing metabolic stability and identifying potential metabolites. jefferson.eduresearchgate.netuantwerpen.be These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. uantwerpen.be

For This compound , several metabolic pathways can be anticipated:

Hydrolysis of the Cbz group: This would be a likely primary metabolic pathway, releasing toluene (B28343) and the free amino acid, (RS)-Dmt-OH.

Metabolism of the DMT moiety: DMT itself is metabolized by monoamine oxidase A (MAO-A) and various CYP enzymes, primarily CYP2D6. uantwerpen.bewikipedia.org Potential metabolic reactions include N-demethylation to form N-methyltryptamine (NMT) and tryptamine, and oxidation of the indole (B1671886) ring. uantwerpen.bewikipedia.org

Conjugation reactions: The hydroxyl group of the carboxylic acid or any hydroxylated metabolites could undergo glucuronidation or sulfation. tandfonline.com

Metabolite identification studies would involve incubating This compound with liver microsomes and analyzing the resulting mixture using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS). jefferson.eduwuxiapptec.com

A hypothetical table of potential metabolites is shown below.

| Putative Metabolite | Proposed Metabolic Pathway |

| (RS)-Dmt-OH | Hydrolysis of the Cbz group. |

| (RS)-Cbz-NMT-OH | N-demethylation of the DMT moiety. |

| (RS)-Cbz-Tryptamine-OH | Sequential N-demethylation. |

| Hydroxylated derivatives | CYP-mediated oxidation of the indole ring. uantwerpen.be |

| Glucuronide conjugates | Phase II metabolism of hydroxylated metabolites. |

Elimination Pathways Research (e.g., Biliary Excretion, Renal Clearance)

The elimination of a drug and its metabolites from the body primarily occurs through the kidneys (renal clearance) and the liver (biliary excretion). tandfonline.com The route and rate of elimination are critical for determining the dosing regimen of a drug.

For This compound , the relatively high lipophilicity might favor biliary excretion of the parent compound and its metabolites. tandfonline.com Following oral administration in preclinical models, the amounts of the parent drug and its metabolites excreted in urine and feces would be quantified. tandfonline.com The contribution of renal clearance would depend on the polarity of the metabolites; more polar metabolites are more likely to be excreted in the urine. tandfonline.com

Mechanistic Research of Biological Activity at the Molecular and Cellular Level

Understanding the mechanism of action of a compound at the molecular and cellular level is fundamental to drug development. psu.edu For This compound , its structural similarity to DMT suggests that it might interact with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key target for many psychedelic compounds. wikipedia.org Additionally, the DMT scaffold has been shown to interact with other receptors, including sigma receptors. wikipedia.org

Mechanistic studies would aim to:

Identify the primary molecular target(s): This would involve receptor binding assays to determine the affinity of This compound and its derivatives for a panel of receptors, including serotonin, dopamine, and sigma receptors. researchgate.net

Characterize the functional activity: Once a target is identified, functional assays would be used to determine if the compound acts as an agonist, antagonist, or modulator at that receptor. This could involve measuring changes in intracellular signaling pathways, such as calcium mobilization or cyclic AMP production. mdpi.com

Investigate downstream cellular effects: The consequences of receptor interaction at the cellular level would be explored. For example, if the compound targets a receptor involved in neuronal signaling, its effects on neuronal firing rates or gene expression could be examined. psu.edu

A hypothetical table summarizing the potential molecular targets and their associated biological activities for This compound is presented below.

| Potential Molecular Target | Predicted Biological Activity | Rationale |

| Serotonin 5-HT2A Receptor | Agonist/Partial Agonist | Structural similarity to DMT, a known 5-HT2A agonist. wikipedia.org |

| Sigma-1 Receptor | Ligand | DMT and related structures have shown affinity for sigma receptors. unict.it |

| Dopamine D2 Receptor | Allosteric Modulator | Peptidomimetic structure could favor allosteric interactions. mdpi.com |

| Divalent Metal Transporter 1 (DMT-1) | Potential for interaction | The DMT acronym is shared, but this is a distinct protein involved in metal ion transport. mdpi.com Unlikely to be a primary target for pharmacological effect. |

Structure Activity Relationship Sar Studies and Analogue Design Involving Dmt Derivatives

Influence of Dmt Stereochemistry on Biological Interactions and Activity

The stereochemistry of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its chiral biological targets like receptors and enzymes. mdpi.com In the context of Dmt-containing peptides, the stereochemistry at the α-carbon of the Dmt residue and adjacent amino acids significantly influences receptor affinity and functional activity. u-strasbg.frnih.gov

Research has shown that the incorporation of Dmt, a sterically hindered analogue of tyrosine, can dramatically enhance the bioactivity, affinity, and selectivity of synthetic opioid peptides. researchgate.net For instance, the substitution of Tyr¹ with Dmt¹ in the peptide DALDA resulted in a 27-fold increase in binding affinity to the human mu-opioid receptor (MOR). mdpi.com This enhancement is attributed to the 2',6'-dimethyl groups on the tyrosine ring, which are believed to be a driving force for high potency and agonist activity at the MOR. mdpi.com

Furthermore, studies on Dmt-Tic-Lys-NH-Ph analogues have demonstrated the importance of the stereochemistry of the lysine (B10760008) residue. The diastereoisomer containing D-Lys was found to be six times more active than the one with L-Lys, highlighting that subtle changes in stereochemistry can lead to significant differences in biological activity. nih.gov Similarly, in a series of Dmt-Tic-Cha-Phe peptides, the configuration of the β-methyl-cyclohexylalanine (β-MeCha) residue determined whether the compound acted as a potent delta-opioid antagonist or a mixed mu-agonist/delta-antagonist. researchgate.net These findings underscore the profound impact of stereochemistry on the pharmacological profile of Dmt-containing compounds. mdpi.comresearchgate.net

Below is a table summarizing the impact of Dmt and stereochemical modifications on the activity of selected opioid peptides.

| Compound/Modification | Key Stereochemical Feature | Observed Biological Activity |

| [Dmt¹]DALDA | L-Dmt at position 1 | 27-fold increased binding affinity to human MOR compared to DALDA. mdpi.com |

| H-Dmt-Tic-NH-CH[(CH₂)₄-NH₂]-Bid | D-Lys residue | 6-fold more active than the corresponding L-Lys diastereoisomer. nih.gov |

| H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH | (2S,3S) configuration of β-MeCha | Very selective delta-opioid antagonist. researchgate.net |

| H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH | (2S,3R) configuration of β-MeCha | Mixed partial mu-agonist/delta-antagonist. researchgate.net |

Impact of Modifications to the Cbz Protecting Group on Ligand Properties

The carboxybenzyl (Cbz) group is a commonly used protecting group for amines in peptide synthesis. masterorganicchemistry.com While its primary role is to prevent unwanted side reactions during synthesis, modifications to the Cbz group or its replacement with other protecting groups can influence the properties of the final ligand. rsc.org

In the synthesis of [Dmt¹]DALDA analogues, various protecting groups were employed for the side chains of amino acid building blocks. nih.gov For example, the ε-amino group of lysine was protected with either Cbz or 2-chloro-Cbz (2-Cl-Cbz). nih.gov The resulting protected analogues of [Dmt¹]DALDA surprisingly exhibited higher receptor selectivity compared to the parent peptide. researchgate.net Specifically, masking the guanidine (B92328) side chain of D-Arg with a nitro group led to a twofold potency enhancement at µ-receptors. nih.gov Further protection of the ε-NH₂ of Lys with Cbz did not significantly alter µ-receptor potency but slightly enhanced δ-receptor potency. nih.gov However, the addition of a 2-Cl substituent to the Cbz group resulted in a further increase in µ-agonist potency, leading to a compound with significantly higher µ versus δ selectivity. nih.gov

These findings indicate that even the protecting groups, which are often considered temporary fixtures in synthesis, can have a tangible impact on the pharmacological properties of the final molecule. researchgate.net The choice and modification of protecting groups can therefore be a strategic element in the design of ligands with specific selectivities and potencies.

The following table presents data on how modifications to protecting groups, including Cbz, affect the activity of [Dmt¹]DALDA analogues.

| Compound | Protecting Group Modification | GPI (IC₅₀, nM) | MVD (IC₅₀, nM) | IC₅₀ Ratio (MVD/GPI) |

| [Dmt¹]DALDA (1) | - | 0.23 ± 0.02 | 1.2 ± 0.2 | 5.2 |

| Dmt-D-Arg(NO₂)-Phe-Lys-NH₂ (2) | NO₂ on D-Arg | 0.12 ± 0.01 | 0.54 ± 0.05 | 4.5 |

| Dmt-D-Arg(NO₂)-Phe-Lys(Cbz)-NH₂ (3) | NO₂ on D-Arg, Cbz on Lys | 0.12 ± 0.01 | 0.38 ± 0.04 | 3.2 |

| Dmt-D-Arg(NO₂)-Phe-Lys(2-Cl-Cbz)-NH₂ (4) | NO₂ on D-Arg, 2-Cl-Cbz on Lys | 0.07 ± 0.01 | 1.1 ± 0.1 | 15.7 |

Data sourced from Reddy et al. nih.gov

Rational Design and Synthesis of Advanced Dmt-Containing Analogues for Research Probes

The rational design of novel molecules is a cornerstone of modern drug discovery and chemical biology. nih.govmdpi.com In the context of Dmt derivatives, rational design has been employed to create advanced analogues that serve as valuable research probes to investigate biological systems. researchgate.net These probes can have unique properties such as enhanced potency, selectivity, or the inclusion of fluorescent tags. nih.govresearchgate.net

One approach involves the dimerization of the Dmt-Tic pharmacophore, which has led to the development of potent dual delta/mu opioid receptor antagonists. researchgate.net Another strategy is the synthesis of fluorescent analogues of [Dmt¹]DALDA, where a fluorescent group is incorporated to enable visualization in techniques like confocal laser scanning microscopy. researchgate.net

The synthesis of these advanced analogues often involves multi-step procedures using solid-phase peptide synthesis (SPPS) or solution-phase chemistry. rsc.orgnih.gov For instance, the synthesis of Dmt-containing peptides can be achieved using Boc/Cbz chemistry and coupling reagents like BOP. nih.gov Continuous flow synthesis has also been explored for the production of N,N-dimethyltryptamine (DMT) analogues, offering a rapid and clean method for their preparation. rsc.orgnih.gov

The development of these research probes is crucial for a deeper understanding of receptor-ligand interactions and the functional roles of the targeted receptors in various physiological and pathological processes. nih.govnih.gov

Computational Approaches to Structure-Activity Relationship Prediction and Optimization

Computational methods have become indispensable tools in modern drug design, allowing for the prediction and optimization of structure-activity relationships. frontiersin.org These approaches, which include molecular docking and pharmacophore modeling, provide insights into the binding modes of ligands and help rationalize experimental observations. u-strasbg.frmdpi.com

For Dmt-containing analogues, molecular modeling studies have been used to illuminate the structural differences between delta- and mu-receptor ligand interactions. nih.govresearchgate.net By docking ligands into receptor models, researchers can identify key amino acid residues responsible for binding and activity. mdpi.com For example, computational docking of [Dmt¹]DALDA and related peptides into the mu-opioid receptor offered a structural basis for their observed activities and highlighted the Dmt moiety as a key driver for high potency. mdpi.com

These computational models can also guide the design of new analogues with improved properties. frontiersin.org By predicting how structural modifications will affect binding, researchers can prioritize the synthesis of compounds that are most likely to have the desired pharmacological profile. This iterative process of computational prediction followed by experimental validation accelerates the optimization of lead compounds. frontiersin.org For instance, computational docking analyses of 5-MeO-DMT derivatives predicted their binding interactions at serotonin (B10506) receptors, which correlated with their observed psychoactive and thermoregulatory properties. nih.govresearchgate.net

Applications of Rs Cbz Dmt Oh As a Research Tool and Building Block

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. biosynth.com A key principle of SPPS is the use of temporary protecting groups on the alpha-amino group of the incoming amino acid to prevent self-polymerization and ensure sequence fidelity. peptide.comaltabioscience.com

Modern SPPS primarily relies on two orthogonal protecting group strategies: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. biosynth.compeptide.compeptide.com The carboxybenzyl (Cbz) group, while historically significant in the initial development of SPPS by Merrifield, sees limited application in contemporary solid-phase strategies. peptide.com This is primarily due to the harsh conditions required for its removal, which can be incompatible with many modern resins and acid-sensitive side-chain protecting groups. nih.gov

The standard method for Cbz group cleavage is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), a reaction that is inefficient and difficult to perform on a solid support. thalesnano.comtaylors.edu.my Alternative cleavage using strong acids like hydrogen bromide (HBr) or hydrogen fluoride (B91410) (HF) is often not orthogonal to the tBu- or Trt-based side-chain protectors used in Fmoc and Boc chemistry, respectively. peptide.com Consequently, integrating a Cbz-protected building block like (RS)-Cbz-Dmt-OH into a standard SPPS workflow is challenging and typically avoided. researchgate.net However, it can be employed in specific cases, such as the final N-terminal capping of a peptide, provided the final cleavage from the resin does not affect the Cbz group. researchgate.net

| Protecting Group | Abbreviation | Primary Cleavage Condition | Compatibility with SPPS | Orthogonality Notes |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Excellent; standard for modern SPPS. | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). biosynth.com |

| tert-Butyloxycarbonyl | Boc | Moderate Acid (e.g., TFA in DCM) | Good; used in Boc/Bzl strategy. | "Quasi-orthogonal" to benzyl-based side-chain groups, which require strong acid (HF) for removal. peptide.com |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis or Strong Acid (HF, HBr) | Limited; cleavage conditions are often incompatible with solid-phase methods. peptide.com | Not orthogonal with Boc/Bzl strategy. Hydrogenolysis is orthogonal to most other groups but difficult on-resin. vectorlabs.com |

Utility in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, though more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or fragments. libretexts.org In this classical approach, all reactions, including coupling and deprotection, are carried out in a homogenous solution, with purification performed after each step.

The Cbz protecting group is exceptionally well-suited for solution-phase synthesis and has been a cornerstone of the method since its development by Bergmann and Zervas. peptide.comnbinno.com A building block such as this compound is ideal for this technique. The Cbz group is robust and stable through the coupling step (typically mediated by a reagent like DCC) but can be removed under mild, highly selective conditions via catalytic hydrogenolysis. researchgate.netorganic-chemistry.org This process involves stirring the Cbz-protected peptide with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, which cleaves the benzyl (B1604629) C-O bond to release toluene (B28343) and carbon dioxide, leaving the free amine. acs.org The heterogeneous catalyst is then easily removed by filtration, simplifying purification. This clean deprotection method avoids the use of strong acids or bases, preserving the integrity of other sensitive functional groups within the peptide. greentech.fr

| Step | Procedure | Purpose |

|---|---|---|

| 1. Coupling | React this compound with the free amine of a C-terminally protected amino acid (e.g., H-Leu-OMe) using a coupling agent (e.g., DCC or EDC). | Forms the peptide bond to yield the protected dipeptide Cbz-Dmt-Leu-OMe. mdpi.com |

| 2. Purification | Work-up and purify the product (e.g., by extraction or crystallization) to remove excess reagents and byproducts. | Isolate the pure, protected dipeptide. |

| 3. Deprotection | Subject the purified dipeptide to catalytic hydrogenolysis (H₂, Pd/C in a solvent like methanol (B129727) or ethanol). | Selectively cleaves the Cbz group to expose the N-terminal amine of the Dmt residue. thalesnano.com |

| 4. Catalyst Removal | Filter the reaction mixture to remove the solid Pd/C catalyst. | Isolate the N-terminally deprotected dipeptide (H-Dmt-Leu-OMe), ready for the next coupling cycle. acs.org |

Development of Chemical Probes and Conjugates for Advanced Biological Research

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular context. nih.gov The incorporation of non-canonical amino acids is a powerful strategy in the design of such probes, as they can introduce unique functionalities, structural constraints, or reporter groups not available in the standard proteinogenic amino acid repertoire. nih.gov

A building block like this compound is highly valuable for this purpose. It can be incorporated into a peptide sequence or a small molecule scaffold using standard synthetic techniques. Following its incorporation, the Cbz group is removed to unmask the primary amine of the Dmt residue. This amine then serves as a versatile chemical handle for further modification. vectorlabs.com It can be selectively reacted with a variety of molecules to generate sophisticated research tools. For example, conjugation with a fluorophore creates a probe for fluorescence microscopy or binding assays, while attachment to a biotin (B1667282) molecule allows for affinity purification and identification of binding partners. The unique structure of the "Dmt" side chain itself can also contribute to the probe's properties, potentially enhancing binding affinity or providing a site for photo-crosslinking to covalently label the target protein.

| Conjugated Moiety | Resulting Probe Type | Research Application |

|---|---|---|

| Fluorescein isothiocyanate (FITC) | Fluorescent Probe | Visualize protein localization in cells; quantify binding via fluorescence polarization. |

| N-Hydroxysuccinimide-Biotin | Affinity Tag | Pull-down experiments to identify protein interaction partners (Affinity Purification-Mass Spectrometry). |

| Azido or Alkyne group | Bioorthogonal Handle | "Click" chemistry (CuAAC or SPAAC) for in-cell or in vivo labeling and imaging. |

| Benzophenone | Photo-crosslinker | Covalently link the probe to its target protein upon UV irradiation for target identification. |

| Polyethylene (B3416737) Glycol (PEG) | PEGylated Conjugate | Improve solubility and pharmacokinetic properties of a bioactive peptide. vectorlabs.com |

Role in the Synthesis of Complex Natural Product Analogues

Natural products are a rich source of therapeutic agents, but their clinical utility can be limited by factors such as poor stability, low bioavailability, or undesirable side effects. researchgate.net Chemical synthesis provides a means to create analogues of these natural products, where specific parts of the molecule are altered to improve its properties. The incorporation of non-canonical amino acids is a key strategy in this process, enabling detailed structure-activity relationship (SAR) studies. nih.gov

A prominent example is the dolastatin family of potent anticancer peptides, originally isolated from the sea hare Dolabella auricularia. acs.orgresearchgate.net Dolastatin 10, for instance, is a pentapeptide containing several unusual amino acid residues. nih.gov Its synthetic analogues, such as the auristatins, form the cytotoxic payload in several approved antibody-drug conjugates (ADCs). acs.org The synthesis of these complex analogues often involves the coupling of unique, non-canonical building blocks.

A protected amino acid like this compound could serve as a building block to create novel dolastatin or auristatin analogues. By replacing one of the natural residues with the Dmt moiety, chemists can probe how changes in steric bulk, electronics, or hydrophobicity at that position affect the molecule's ability to inhibit tubulin polymerization and induce cancer cell death. acs.orgresearchgate.net The Cbz group would be utilized in a solution-phase fragment synthesis approach, which is common for preparing these complex molecules, and removed at the appropriate stage to allow for further peptide elongation. springernature.com

| Position in Dolastatin 10 | Natural Residue | Potential Analogue Modification | Rationale for Modification |

|---|---|---|---|

| P1 (N-terminus) | Dolavaline (Dov) | Replace with Dmt | Investigate the impact of an aromatic, dimethylated side chain on binding to the tubulin R-site. |

| P2 | Valine (Val) | Replace with Dmt | Probe steric and electronic requirements within the core of the peptide. |

| P3 | Dolaisoleuine (Dil) | Replace with Dmt | Alter the conformation and hydrophobicity of the central peptide segment. |

| P4 | Dolaproine (Dap) | Replace with Dmt | Modify the turn structure often induced by proline-like residues. |

| P5 (C-terminus) | Dolaphenine (Doe) | Replace with Dmt | Explore SAR at the C-terminus, which is known to tolerate significant modification. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.